2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core substituted with a 4-chlorobenzoyl group at position 3, a methyl group at position 7, and an acetamide moiety linked to a 2,4-difluorophenyl ring. The 4-oxo-1,4-dihydro scaffold is critical for its structural and electronic properties, which influence binding interactions in biological systems.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O3/c1-13-2-8-17-23(33)18(22(32)14-3-5-15(25)6-4-14)11-30(24(17)28-13)12-21(31)29-20-9-7-16(26)10-19(20)27/h2-11H,12H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPZJHFGCVAMAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Naphthyridinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridinone ring.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through a Friedel-Crafts acylation reaction, using reagents such as aluminum chloride (AlCl3) and 4-chlorobenzoyl chloride.
Attachment of the Difluorophenylacetamide Moiety: This step involves the reaction of the intermediate with 2,4-difluoroaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical
Biological Activity
The compound 2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2,4-difluorophenyl)acetamide is a naphthyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a chlorobenzoyl group and a naphthyridine core. The compound's IUPAC name is This compound .
Anticancer Properties
Research indicates that derivatives of naphthyridine exhibit significant anticancer activity. For instance, compounds similar to the one have demonstrated inhibition of cell proliferation in various cancer cell lines. In particular:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| E999-0282 | 0.87 | HeLa (cervical) |
| E999-0282 | 0.55 | HCT116 (colon) |
| E999-0282 | 1.46 | A375 (melanoma) |
These values suggest a potent inhibitory effect on cancer cell growth, particularly in human tumor cell lines .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression:
| Enzyme Target | IC50 (µM) |
|---|---|
| CDK2 | 0.36 |
| CDK9 | 1.8 |
This selectivity indicates that the compound may be utilized as a targeted therapy for cancers driven by dysregulated CDK activity .
Case Studies
Several studies have explored the biological activity of naphthyridine derivatives:
- Study on Antitumor Activity : A study involving the administration of naphthyridine derivatives in xenograft models demonstrated significant tumor regression in colorectal carcinoma models when treated with compounds similar to the one discussed .
- Mechanistic Insights : Another study provided insights into the binding affinity of these compounds to specific kinase targets, reinforcing their potential as selective inhibitors in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized 1,8-naphthyridine derivatives (Table 1). Key differences lie in substituent patterns and their effects on physicochemical properties:
Key Observations :
- Bioisosteric Replacements : The acetamide group in the target compound may improve solubility compared to carboxylic acid derivatives (e.g., ), while halogenated aryl groups (e.g., 2,4-difluorophenyl) enhance metabolic stability .
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to the two-step substitution-hydrolysis method for 7-chloro-6-fluoro derivatives .
Physicochemical and Pharmacokinetic Properties
Limited data are available for the target compound, but inferences can be drawn from analogues:
- Melting Point : Analogues like 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide exhibit high melting points (>300°C), suggesting strong intermolecular interactions due to halogenation and aromatic stacking .
- Lipophilicity : The 2,4-difluorophenyl acetamide group likely increases lipophilicity compared to unsubstituted phenyl or carboxylic acid derivatives, impacting membrane permeability .
- Spectral Confirmation : ¹H NMR and IR data for analogues (e.g., C=O stretching at 1651–1686 cm⁻¹) validate the keto-amide configuration, a feature critical for binding to targets like DNA gyrase or kinases .
Research Findings and Gaps
Bioactivity Insights
No direct bioactivity data are provided for the target compound. However, carboxamide derivatives of 1,8-naphthyridines exhibit antimicrobial and anticancer activities, with potency linked to halogen substitution . For example, 1-(4-chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide shows nanomolar inhibition against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
